molecular formula C22H14F3N3O4S B2944491 Ethyl 5-(3,4-difluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-39-8

Ethyl 5-(3,4-difluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2944491
CAS No.: 851949-39-8
M. Wt: 473.43
InChI Key: GOJMADDAJMSQQG-UHFFFAOYSA-N
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Description

Ethyl 5-(3,4-difluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thienopyridazine derivative characterized by a fused bicyclic core with a substituted phenyl group at position 3 and a 3,4-difluorobenzamido moiety at position 3.

Properties

IUPAC Name

ethyl 5-[(3,4-difluorobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F3N3O4S/c1-2-32-22(31)18-14-10-33-20(26-19(29)11-3-8-15(24)16(25)9-11)17(14)21(30)28(27-18)13-6-4-12(23)5-7-13/h3-10H,2H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJMADDAJMSQQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=C(C=C3)F)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(3,4-difluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thieno[3,4-d]pyridazine core structure, characterized by the following molecular formula:

  • Molecular Formula: C22H14F3N3O4S
  • Molecular Weight: 473.43 g/mol

Structural Characteristics

Component Description
Core Structure Thieno[3,4-d]pyridazine
Functional Groups Difluorobenzamido and fluorophenyl groups
Fluorine Atoms Enhances lipophilicity and metabolic stability

The presence of fluorine atoms is known to enhance the biological activity of compounds by increasing their lipophilicity and stability against metabolic degradation.

Pharmacological Applications

Research indicates that compounds with similar structures may exhibit:

  • Anticancer Activity: Targeting cancer cell proliferation and survival.
  • Antimicrobial Properties: Effective against a range of bacterial and fungal pathogens.
  • Anti-inflammatory Effects: Modulating inflammatory pathways.

Case Studies and Research Findings

  • Anticancer Activity:
    • A study demonstrated that thieno[3,4-d]pyridazine derivatives showed significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells) .
    • Another research highlighted the potential of fluorinated compounds in enhancing selectivity towards cancer cells while minimizing toxicity to normal cells .
  • Antimicrobial Properties:
    • Similar compounds have been evaluated for their ability to inhibit bacterial growth, particularly against Gram-positive bacteria .
    • The incorporation of fluorine atoms was found to increase the potency of these compounds against resistant strains.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds.

Compound Name Structural Features Biological Activity Unique Characteristics
Ethyl 5-(2-fluorobenzamido)-3-(phenyl)-4-oxo-thieno[3,4-d]pyridazineLess fluorinationPotential A1 antagonistFewer fluorine substituents
Ethyl 5-(difluorobenzamido)-3-(naphthalen-1-yl)-4-oxo-thieno[3,4-d]pyridazineNaphthalene instead of phenylSimilar activity profileBroader aromatic system
Ethyl 5-(trifluoromethylbenzamido)-3-(fluorophenyl)-4-oxo-thieno[3,4-d]pyridazineTrifluoromethyl groupPotential A1 antagonistEnhanced lipophilicity

The comparison highlights how the presence of multiple fluorine atoms in this compound may enhance its biological activity compared to its analogs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3 and 5

The compound’s structural analogs differ primarily in substituents at positions 3 (aryl groups) and 5 (amide or amino groups), which critically influence physicochemical and biological properties. Key comparisons include:

Compound Name Position 3 Substituent Position 5 Substituent Key Properties/Applications
Ethyl 5-amino-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate 4-Fluorophenyl Amino (-NH₂) Tau aggregation inhibitor; mp 178–180°C
Ethyl 5-(3-phenylpropanamido)-3-[4-(trifluoromethyl)phenyl]-thieno[3,4-d]pyridazine-1-carboxylate 4-Trifluoromethylphenyl 3-Phenylpropanamido Higher lipophilicity; potential CNS applications
Ethyl 5-amino-3-(3-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate 3-Chlorophenyl Amino (-NH₂) Enhanced halogen bonding; mp data unreported

Key Observations:

  • Fluorine vs.
  • Amide vs. Amino Groups: The 3,4-difluorobenzamido group introduces additional hydrogen-bonding capacity compared to amino-substituted analogs, which may enhance target affinity .
  • Lipophilicity : The trifluoromethyl group in increases logP, favoring blood-brain barrier penetration, whereas the target compound’s fluorinated benzamido balances polarity and lipophilicity.

Physicochemical and Spectroscopic Comparisons

  • Melting Points: Amino-substituted analogs (e.g., compound 26 in ) exhibit higher melting points (178–180°C) due to intermolecular hydrogen bonding, while amide derivatives (e.g., the target compound) may show lower melting points due to reduced crystallinity.
  • NMR Signatures: The target compound’s ¹H NMR would display distinct aromatic signals for the 3,4-difluorobenzamido group (δ ~7.5–8.0 ppm) compared to the amino group’s broad singlet (δ ~6.0 ppm) in compound 26 .
  • Mass Spectrometry : The molecular ion [M+H]⁺ for the target compound (C₂₂H₁₅F₃N₃O₄S) is calculated as 474.07, differing from compound 26 (334.07) due to the larger benzamido substituent .

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